molecular formula C7H15N B3273305 N,1-dimethylcyclopentan-1-amine CAS No. 585544-36-1

N,1-dimethylcyclopentan-1-amine

Cat. No. B3273305
CAS RN: 585544-36-1
M. Wt: 113.2 g/mol
InChI Key: XNSBZWPLJHUBPA-UHFFFAOYSA-N
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Description

N,1-dimethylcyclopentan-1-amine , also known as N,1-dimethylcyclopentylamine , is an organic compound with the chemical formula C₇H₁₆ClN . It belongs to the class of amines and features a cyclopentane ring with two methyl groups attached to the nitrogen atom. This compound is typically encountered as its hydrochloride salt, N,1-dimethylcyclopentan-1-amine hydrochloride .


Synthesis Analysis

The synthesis of N,1-dimethylcyclopentan-1-amine involves the alkylation of cyclopentanone with methylamine. The reaction proceeds under controlled conditions, and the resulting product is then converted to its hydrochloride salt .


Molecular Structure Analysis

The molecular structure of N,1-dimethylcyclopentan-1-amine consists of a five-membered cyclopentane ring with a nitrogen atom at one of the vertices. The two methyl groups are attached to this nitrogen atom. The hydrochloride salt adds a chloride ion to the nitrogen, resulting in the final compound .


Chemical Reactions Analysis

N,1-dimethylcyclopentan-1-amine can participate in various chemical reactions typical of amines. These include nucleophilic substitution reactions, acid-base reactions, and potential reductive processes. Its reactivity depends on the specific reaction conditions and the functional groups present in the molecule .


Physical And Chemical Properties Analysis

  • Storage Temperature : Inert atmosphere, Room Temperature

Safety and Hazards

  • Precautionary Statements : Various precautions related to handling, storage, and personal protective equipment

Future Directions

Research on N,1-dimethylcyclopentan-1-amine could explore its potential applications in pharmaceuticals, catalysis, or materials science. Investigating its biological activity, toxicity, and interactions with other molecules would be valuable for future studies .

properties

IUPAC Name

N,1-dimethylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(8-2)5-3-4-6-7/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSBZWPLJHUBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethylcyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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